4-mercapto-N-methylbenzamide
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Overview
Description
4-Mercapto-N-methylbenzamide, also known as N-methyl-4-sulfanylbenzamide, is a chemical compound with the molecular formula C8H9NOS . It is an intermediate used in the preparation of certain compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group (a benzene ring attached to a carboxamide group) and a methylthiol group attached to the benzene ring . The exact 3D structure could not be found .Physical And Chemical Properties Analysis
This compound is a solid compound . The physical and chemical properties of similar compounds, such as N-methylbenzamide, include a melting point of 76-78 °C, a boiling point of 167 °C at 11 mmHg, and solubility in ethanol .Scientific Research Applications
Metabolism and Stability
- 4-Mercapto-N-methylbenzamide is involved in metabolic processes. A study found that N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, indicating that derivatives of this compound undergo metabolic transformations (Ross et al., 1983).
Chemical Synthesis and Reactions
- Research demonstrates the synthesis of mercapto pyrazole derivatives from 2-Cyano-3,3-bis(methylthio)acrylate and N-arylbenzamidrazones. This indicates a potential application of this compound in the synthesis of heterocyclic compounds (Aly et al., 2015).
Synthesis of Organophosphorus Compounds
- The compound is used in the synthesis of organophosphorus compounds. A study explored new routes to phosphorins from derivatives like 2-mercapto-N-methylbenzamide (El‐Barbary & Lawesson, 1981).
Aroma and Flavor in Wines
- In the food industry, particularly in winemaking, this compound derivatives like 4-mercapto-4-methylpentan-2-one contribute significantly to the varietal aroma of wines. This compound is identified in Vitis vinifera L. var. sauvignon wines and plays a major role in their aroma profile (Darriet et al., 1995).
Biological and Biomedical Research
- Derivatives like 4-amino-5-mercapto[1,2,4]triazole have shown biological interest. Studies indicate that they are useful for biomedical applications, suggesting a potential role for this compound in this field (Riyadh & Gomha, 2020).
Pharmaceutical Development
- In pharmaceutical research, derivatives of this compound, like 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylaztidin-1-yl)butyl]-N-methylbenzamide, have been explored for their potential in treating various disorders. This highlights the compound's relevance in drug development (Norman, 2008).
Safety and Hazards
While specific safety and hazard information for 4-mercapto-N-methylbenzamide is not available, similar compounds like N-methylbenzamide are considered combustible and may form flammable gases when reacted with strong reducing agents . They should be handled with care to avoid inhalation, ingestion, or contact with skin and eyes .
Mechanism of Action
Target of Action
N-Methyl-4-sulfanylbenzamide (also known as 4-mercapto-N-methylbenzamide) is a secondary amide, which is a frequent binding motif found in peptides and common coupling products of organic and biomolecules
Mode of Action
It has been studied for its reactivity at the nanocavities of gold and silver nanoparticle aggregates under plasmonic excitation . This process involves a hot electron-mediated conversion of N-Methyl-4-sulfanylbenzamide to p-mercaptobenzamide and p-mercaptobenzonitrile .
Biochemical Pathways
Its conversion to p-mercaptobenzamide and p-mercaptobenzonitrile under plasmonic excitation suggests that it may influence pathways involving these compounds .
Pharmacokinetics
These molecules are useful as topical microbicides but are too unstable to be used systemically .
Result of Action
Its conversion to p-mercaptobenzamide and p-mercaptobenzonitrile under plasmonic excitation suggests that it may have potential applications in the field of heterogeneous catalysis .
Action Environment
The action of N-Methyl-4-sulfanylbenzamide is influenced by environmental factors such as temperature and the presence of gold and silver nanoparticle aggregates . The reaction rate of the compound showed negligible dependence on the external temperature, excluding the dominant role of heat in the chemical transformation at the plasmonic interface .
properties
IUPAC Name |
N-methyl-4-sulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-9-8(10)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZGYZKFDFVATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187160-34-5 |
Source
|
Record name | N-methyl-4-sulfanylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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